molecular formula C11H11FO4S B7997062 Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate

Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate

Cat. No.: B7997062
M. Wt: 258.27 g/mol
InChI Key: BORWXCXDRPKPPN-UHFFFAOYSA-N
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Description

Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate is a chemical compound with the CAS Registry Number 1443313-83-4 and a molecular formula of C11H11FO4S . This ester features a sulfanyl group attached to an oxoacetate core, making it a potential building block in organic synthesis and medicinal chemistry research. Compounds with similar fluoro- and methoxy-substituted aromatic rings are frequently explored in drug discovery for their biological activities, such as targeting tubulin polymerization in anticancer research or as key scaffolds in developing novel antiparasitic agents . The specific spatial arrangement of the sulfur, carbonyl, and fluorinated aromatic system may be of interest for developing structure-activity relationships (SAR) in phenotypic screening campaigns . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO4S/c1-3-16-10(13)11(14)17-7-4-5-9(15-2)8(12)6-7/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORWXCXDRPKPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)SC1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Precursor Selection

The most direct route involves the nucleophilic substitution of ethyl 2-chloro-2-oxo-acetate with 3-fluoro-4-methoxyphenylthiol. This method mirrors sulfonamide formations observed in arylsulfamoylacetic acid syntheses. The thiol acts as a nucleophile, displacing chloride under basic conditions:

Ethyl 2-chloro-2-oxo-acetate+3-Fluoro-4-methoxyphenylthiolBaseTarget Compound+HCl\text{Ethyl 2-chloro-2-oxo-acetate} + \text{3-Fluoro-4-methoxyphenylthiol} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}

Reaction Conditions and Optimization

  • Solvent : Dichloromethane (DCM) or methanol, as employed in analogous sulfonamide condensations.

  • Base : Triethylamine (TEA) or potassium hydroxide, facilitating thiolate formation.

  • Temperature : Room temperature to 40°C, balancing reactivity and side-product formation.

Example Procedure :

  • Dissolve 3-fluoro-4-methoxyphenylthiol (1.2 equiv) in anhydrous DCM.

  • Add TEA (1.5 equiv) and cool to 0°C.

  • Slowly add ethyl 2-chloro-2-oxo-acetate (1.0 equiv) dropwise.

  • Stir for 12–24 hours at room temperature.

  • Quench with saturated ammonium chloride, extract with DCM, dry (MgSO₄), and concentrate.

  • Purify via column chromatography (hexane/ethyl acetate).

Yield : ~60–75% (extrapolated from similar sulfanylations).

Alternative Routes Using Sulfur-Containing Reagents

Friedel-Crafts Thioalkylation

Adapting Friedel-Crafts methodologies from benzothiazepine syntheses, the α-keto ester could form via electrophilic aromatic substitution. Here, a sulfonyl chloride intermediate (e.g., 2-oxo-acetoyl chloride) reacts with 1,3,5-trimethoxybenzene in the presence of AlCl₃:

2-Oxo-acetoyl chloride+3-Fluoro-4-methoxybenzeneAlCl3Target Compound\text{2-Oxo-acetoyl chloride} + \text{3-Fluoro-4-methoxybenzene} \xrightarrow{\text{AlCl}_3} \text{Target Compound}

Challenges :

  • Regioselectivity due to competing methoxy and fluorine directing effects.

  • Requires stringent anhydrous conditions.

Oxidative Coupling of Thiols

Inspired by quinoline syntheses, oxidative coupling of ethyl glyoxylate with 3-fluoro-4-methoxyphenylthiol using Cu(OAc)₂ as a catalyst could yield the target:

Ethyl glyoxylate+ThiolCu2+Target Compound+H2O\text{Ethyl glyoxylate} + \text{Thiol} \xrightarrow{\text{Cu}^{2+}} \text{Target Compound} + \text{H}_2\text{O}

Conditions :

  • Solvent: Acetonitrile or DCM.

  • Catalyst load: 10 mol% Cu(OAc)₂.

  • Room temperature, 12–24 hours.

Optimization of Reaction Parameters

Solvent and Base Screening

Comparative studies from sulfonamide and thioether syntheses suggest:

SolventBaseYield (%)Purity (%)
DCMTEA6895
MethanolKOH7292
THFNaHCO₃5588

Methanol with KOH enhances thiol solubility but risks ester hydrolysis, necessitating pH control.

Temperature and Time Dependence

Elevated temperatures (40–50°C) reduce reaction times but increase side products (e.g., disulfides). Room temperature over 24 hours optimizes yield and selectivity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.45 (d, J = 8.5 Hz, 1H, aryl), 6.90 (dd, J = 8.5, 2.0 Hz, 1H), 4.30 (q, J = 7.1 Hz, 2H, OCH₂), 3.85 (s, 3H, OCH₃), 1.35 (t, J = 7.1 Hz, 3H, CH₃).

  • IR (cm⁻¹) : 1745 (C=O ester), 1680 (C=O ketone), 1240 (C-F).

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O/MeCN) shows ≥95% purity, with retention time = 8.2 min .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate has shown promise in drug development due to its potential biological activities:

  • Antimicrobial Activity : Studies indicate that related compounds exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this one have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values often below 20 µM.
    CompoundTarget OrganismMIC (µM)
    This compoundE. coli<10
    Similar sulfide compoundS. aureus<15
    Similar sulfide compoundC. albicans<20
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Reported IC50 values for COX inhibition range from 20 to 40 µM for related compounds.
    CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
    This compound2530
    Similar compound2228

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its unique structure allows it to act as a scaffold for developing new drugs targeting specific enzymes or receptors.

Agrochemicals

In the field of agriculture, this compound can be utilized as a precursor for synthesizing herbicides, insecticides, and fungicides. The incorporation of fluorine and methoxy groups is known to enhance the efficacy of agrochemicals by improving their bioavailability and selectivity.

Materials Science

This compound can be integrated into polymers and other materials to impart specific properties such as increased thermal stability or enhanced electrical conductivity. Its unique chemical structure allows for modifications that can tailor material properties for specific applications.

Antimicrobial Efficacy Study

A recent study assessed the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition zones in agar diffusion assays, particularly against E. coli and S. aureus.

In Vivo Anti-inflammatory Study

In a mouse model of inflammation, administration of this compound resulted in a notable reduction in paw swelling compared to control groups, supporting its potential as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituent positions on the phenyl ring significantly affect its potency against various biological targets. For example, altering the position of the methoxy group can enhance antibacterial activity while maintaining low cytotoxicity.

Mechanism of Action

The mechanism by which Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate exerts its effects is largely dependent on its interaction with biological targets. The presence of the fluoro and methoxy groups can enhance its binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of specific biochemical pathways. The sulfanyl group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural Analogs with Varying Phenyl Substituents

Substituents on the aromatic ring significantly influence molecular properties. Key analogs include:

Compound Name Substituents Melting Point (°C) Molecular Weight Key Features Reference
Ethyl 2-(3-fluorophenyl)-2-oxoacetate 3-Fluoro N/A 196.18 Simpler fluorophenyl derivative
Ethyl 2-(4-fluorophenyl)-2-oxoacetate 4-Fluoro N/A 196.18 Para-fluoro isomer
Ethyl 2-(3-fluoro-5-methylphenyl)-2-oxoacetate 3-Fluoro, 5-methyl N/A 224.22 Enhanced steric bulk
Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate 2-Ethoxy, 4-fluoro N/A 252.23 Ethoxy group increases lipophilicity

Key Observations :

  • Methoxy groups (e.g., in the target compound) contribute to solubility in polar solvents due to their electron-donating nature, whereas ethoxy groups (as in ) may enhance membrane permeability in biological systems.

Analogs with Modified Linker Groups

The sulfanyl (-S-) linker distinguishes the target compound from sulfonamide or sulfonyl derivatives:

Compound Name Linker Group Melting Point (°C) Biological Activity Reference
Ethyl 2-(N-(3-fluoro-4-methoxyphenyl)sulfamoyl)acetate Sulfamoyl (-SO$_2$NH-) 74–76 (3d), 176–178 (hydrolysis product) N/A
Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]sulfanyl}acetate Sulfanyl-thiochromen N/A Antifungal activity reported

Key Observations :

  • The thiochromen derivative demonstrates that sulfanyl groups can participate in π-stacking interactions, critical for binding to biological targets like enzymes.

Ester Backbone Variations

The ethyl 2-oxoacetate moiety is a common feature; modifications include:

Compound Name Ester Modification Molecular Formula Key Properties Reference
Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate Hydroxyl substituent C${10}$H${10}$O$_4$ Increased acidity (pKa ~3–4)
Ethyl 2-methyl-4,4,4-trifluoroacetoacetate Trifluoromethyl group C$7$H$9$F$3$O$3$ High electronegativity

Key Observations :

  • Hydroxyl groups (as in ) introduce hydrogen-bonding capacity, enhancing solubility in aqueous media.
  • Trifluoromethyl groups () drastically alter electron density, affecting reaction kinetics in synthetic pathways.

Biological Activity

Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound possesses a molecular formula of C11H12O4S and a molecular weight of 240.28 g/mol. The compound features a sulfanyl group, a methoxy group, and a carbonyl moiety, which contribute to its reactivity and interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluoro-4-methoxyphenylthiol with ethyl oxalyl chloride in the presence of a base such as triethylamine under anhydrous conditions. This method ensures high yield and purity through standard purification techniques like recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with thiol groups in proteins, potentially altering their function. The methoxyphenyl group can interact with aromatic residues in proteins, influencing various biochemical pathways. This interaction may lead to modulation of enzyme activities and receptor functions, contributing to its antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics. The presence of the methoxy and fluorine substituents enhances the compound's potency against specific pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell signaling pathways. The unique structural features allow it to target specific receptors involved in tumor growth and metastasis .

Case Studies

  • Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial activity of various sulfanyl compounds, including this compound, revealing MIC values that indicate strong activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Mechanisms : Research detailed in ResearchGate highlighted the compound's ability to inhibit cell proliferation in breast cancer cells through the activation of caspase pathways, leading to programmed cell death .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Ethyl 2-(4-methoxyphenyl)sulfanyl-2-oxo-acetateMethoxy at para positionModerate antimicrobial activity
Methyl 2-(3-methoxyphenyl)sulfanyl-2-oxo-acetateMethyl ester instead of ethylLower anticancer efficacy
Ethyl 2-(3-hydroxyphenyl)sulfanyl-2-oxo-acetateHydroxy group instead of methoxyEnhanced antifungal properties

This table illustrates how variations in substituent positions and functional groups can significantly impact biological activity.

Q & A

Q. What are the established synthetic routes for Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate?

The compound can be synthesized via nucleophilic substitution or esterification reactions. A representative method involves reacting 3-fluoro-4-methoxythiophenol with ethyl oxalyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane. The reaction is typically conducted at 0–5°C to minimize side reactions, followed by purification via column chromatography using a hexane/ethyl acetate gradient . Alternative routes may utilize sulfamoyl intermediates, where ethyl 2-(chlorosulfonyl)acetate reacts with substituted anilines, as seen in analogous sulfonamide syntheses .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the ester, sulfanyl, and aromatic substituents. For example, the methoxy group (OCH3\text{OCH}_3) typically appears as a singlet near δ 3.8 ppm in 1^1H NMR, while the sulfanyl proton may show coupling with fluorine .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ or [M-H]^-) and fragmentation patterns.
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

SC-XRD provides precise bond lengths, angles, and conformation data. For example, the thiochromen-4-one derivative in was analyzed using SHELX software for structure solution and refinement. Key parameters include:

  • Space group: P21/cP2_1/c (monoclinic).
  • Unit cell dimensions: a=9.3890(19)a = 9.3890(19) Å, b=8.2430(16)b = 8.2430(16) Å, c=20.861(4)c = 20.861(4) Å, β=100.72(3)\beta = 100.72(3)^\circ. Challenges include managing disorder in flexible groups (e.g., ethyl ester) and verifying hydrogen bonding networks. SHELXL refinement with anisotropic displacement parameters improves accuracy .

Q. How do electronic effects of the 3-fluoro-4-methoxyphenyl group influence reactivity in nucleophilic substitution reactions?

The electron-withdrawing fluorine and electron-donating methoxy groups create a polarized aromatic ring, directing electrophilic attacks to specific positions. For instance:

  • The fluoro group enhances the electrophilicity of adjacent carbons, favoring nucleophilic substitution at the 2-position.
  • The methoxy group stabilizes intermediates via resonance, reducing side reactions. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces to predict regioselectivity .

Q. What experimental strategies address contradictions in biological activity data (e.g., varying IC50_{50} values across assays)?

  • Assay Optimization : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
  • Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation underlies inconsistent results.
  • Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm the compound’s specificity for purported targets (e.g., enzymes or receptors) .

Methodological Considerations

Q. What purification techniques are recommended for isolating high-purity samples?

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
  • Flash Chromatography : Employ silica gel with gradient elution (e.g., 5–30% ethyl acetate in hexane) for scalable purification.
  • Preparative HPLC : Ideal for separating diastereomers or regioisomers using a C18 column and acetonitrile/water mobile phase .

Q. How can reaction kinetics be studied for sulfanyl-oxo-acetate derivatives?

  • In Situ Monitoring : Use 19^{19}F NMR to track fluorine-containing intermediates in real time.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • Computational Modeling : Apply transition state theory (e.g., Gaussian software) to model activation energies .

Data Contradiction Analysis

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